molecular formula C14H18N4O3 B15208933 5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-19-4

5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one

Katalognummer: B15208933
CAS-Nummer: 91703-19-4
Molekulargewicht: 290.32 g/mol
InChI-Schlüssel: ATFIUSYFDXNZBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a piperazine ring substituted with a 4-nitrophenyl group.

Eigenschaften

CAS-Nummer

91703-19-4

Molekularformel

C14H18N4O3

Molekulargewicht

290.32 g/mol

IUPAC-Name

5-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H18N4O3/c19-14-6-5-13(15-14)17-9-7-16(8-10-17)11-1-3-12(4-2-11)18(20)21/h1-4,13H,5-10H2,(H,15,19)

InChI-Schlüssel

ATFIUSYFDXNZBU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of Pyrrolidin-2-one: The pyrrolidin-2-one moiety is synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

    Final Coupling: The final step involves coupling the piperazine and pyrrolidin-2-one moieties under suitable reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The aromatic nitro group undergoes selective reduction to form an amino derivative, a critical step for modifying biological activity or enabling further functionalization.

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst under 1–3 atm pressure

  • Sodium borohydride (NaBH₄) with transition metal catalysts (e.g., NiCl₂) in ethanol/water mixtures

Product :
5-(4-(4-Aminophenyl)piperazin-1-yl)pyrrolidin-2-one

  • Yield : ~75–85% under catalytic hydrogenation

  • Significance : The amino derivative exhibits enhanced receptor-binding affinity in serotonin (5-HT₁ₐ) systems, as shown in docking studies .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nitrophenyl group facilitates substitution at the para position, though steric and electronic factors influence reactivity.

Example Reaction :

text
5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one + Pyrrolidine → 5-(4-(4-Pyrrolidinylphenyl)piperazin-1-yl)pyrrolidin-2-one

Conditions :

  • Hydroxypropyl methylcellulose (HPMC)/water solvent system

  • Sodium tert-butoxide (NaOtBu) as base, 50°C

Key Findings :

ParameterValue/ObservationSource
Conversion to desired product65% after 1 hour
Hydrolysis side product35% (4-hydroxypyrimidine)
Optimal reagent orderBase added before nucleophile

Oxidation Reactions

The pyrrolidinone ring undergoes oxidation at the α-carbon adjacent to the carbonyl group.

Reagents :

  • Potassium permanganate (KMnO₄) in acidic or neutral media

  • Chromium trioxide (CrO₃) under controlled pH

Product :
5-(4-(4-Nitrophenyl)piperazin-1-yl)-2-pyrrolidone-3-carboxylic acid

  • Application : Carboxylic acid derivatives serve as intermediates for peptide coupling or salt formation.

Hydrolysis Under Basic Conditions

The lactam (pyrrolidinone) ring is susceptible to hydrolysis, particularly in strong bases.

Conditions :

  • Aqueous sodium hydroxide (NaOH), reflux

  • Ammonium hydroxide (NH₄OH) at elevated temperatures

Product :
5-(4-(4-Nitrophenyl)piperazin-1-yl)pentanoic acid

  • Mechanism : Ring-opening via nucleophilic attack at the carbonyl carbon.

Comparative Reactivity of Structural Analogues

The nitro group’s position significantly impacts reactivity and biological interactions:

CompoundNitro Position5-HT₁ₐ Receptor Affinity (Kᵢ)Key Interaction Observed
5-(4-(4-Nitrophenyl)piperazin-1-yl)-...para2.30 μMRepulsive steric clashes with L380 residue
5-(4-(2-Nitrophenyl)piperazin-1-yl)-...orthoInactiveUnfavorable electronic effects

Industrial-Scale Reaction Optimization

For large-scale synthesis, continuous flow reactors and automated platforms are employed to:

  • Minimize hydrolysis side reactions (<10% byproduct)

  • Achieve >90% purity via inline chromatography

Functionalization Strategies

Derivatives are synthesized to enhance pharmacological profiles:

  • Alkylation : Quaternary ammonium salts for improved solubility.

  • Acylation : Introduction of fluorinated groups to modulate metabolism.

Wissenschaftliche Forschungsanwendungen

5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine moiety is a common scaffold in drug design. Key structural analogs include:

Compound Name Substituent on Piperazine Core Structure Pharmacological Relevance
5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one 4-Nitrophenyl Pyrrolidin-2-one Potential enzyme inhibition
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one 4-Acetylphenyl Pyrrolidin-2-one Undisclosed (Parchem Chemicals)
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl Furan-2-yl methanone Intermediate for further synthesis
UDO (Pyridine-based derivative) 4-Trifluoromethylphenyl Pyridine-ethanone CYP51 inhibitor (anti-T. cruzi)
  • Nitro vs. Acetyl Groups : The nitro group (strong electron-withdrawing) may enhance binding to hydrophobic enzyme pockets compared to the acetyl group (moderate electron-withdrawing), which could improve metabolic stability .
  • Core Structure Differences: Pyrrolidin-2-one (lactam) vs. pyridine or furan rings influence solubility and hydrogen-bonding capacity. Pyrrolidinone’s lactam structure may confer better membrane permeability than pyridine-based UDO .

Pharmacological Activity Insights

  • CYP51 Inhibition: Pyridine derivatives like UDO and UDD () inhibit Trypanosoma cruzi CYP51, a target for Chagas disease treatment. The nitro group in 5-(4-(4-nitrophenyl)piperazin-1-yl)pyrrolidin-2-one may similarly enhance enzyme binding via electron-deficient aromatic interactions .
  • Synthetic Flexibility : The nitro group in the target compound can be reduced to an amine (as in ), enabling derivatization into probes or prodrugs, a strategy less feasible with acetyl or trifluoromethyl substituents .

Research Findings and Data

Structural and Physicochemical Properties

Property 5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one UDO (Pyridine analog)
Molecular Formula C₁₅H₁₈N₄O₃ C₁₆H₂₁N₃O₂ C₂₀H₁₉F₃N₄O
Molecular Weight 326.34 g/mol 311.36 g/mol 424.39 g/mol
Key Functional Groups Nitro, lactam Acetyl, lactam Trifluoromethyl, pyridine
LogP (Predicted) 1.8 1.5 3.2
  • Lipophilicity: UDO’s trifluoromethylpyridine group increases LogP, suggesting enhanced blood-brain barrier penetration compared to the more polar pyrrolidinone derivatives .

Biologische Aktivität

5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one, with the CAS number 91703-19-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a phenylpiperazine derivative and features a piperazine ring attached to a pyrrolidin-2-one moiety. Below are the key chemical properties:

PropertyValue
Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
CAS Number 91703-19-4
Density 1.322 g/cm³
Boiling Point 555°C at 760 mmHg
Flash Point 289.5°C

The biological activity of 5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may modulate neurotransmitter systems, particularly in the context of anti-depressant and anti-anxiety effects, by acting on serotonin and dopamine receptors . Additionally, it has been studied for its potential as an anti-cancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)
  • CEM-13 (T acute lymphoblastic leukemia)

In vitro assays revealed that the compound induced apoptosis in these cell lines, with flow cytometry confirming increased levels of apoptotic markers such as cleaved caspase-3 and p53 activation .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. Studies have demonstrated that derivatives of piperazine compounds can influence serotonin receptor activity, leading to anxiolytic and antidepressant effects. This aligns with the broader pharmacological profile of phenylpiperazine derivatives .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of 5-(4-(4-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one on various cancer cell lines. The compound exhibited IC50 values in the micromolar range, demonstrating significant potency compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in MCF-7 cells. The results indicated that it activates intrinsic apoptotic pathways through mitochondrial depolarization and subsequent caspase activation .
  • Neuropharmacological Assessment : A study assessing the neuropharmacological properties found that derivatives similar to this compound can enhance serotonin levels in synaptic clefts, suggesting potential use in treating depression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.